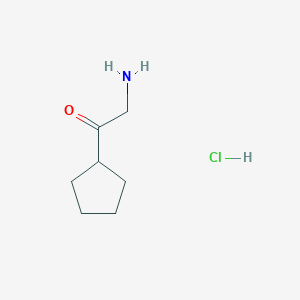

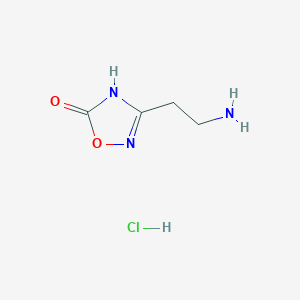

![molecular formula C6H6N4O B1384613 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 1511237-89-0](/img/structure/B1384613.png)

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol

概要

説明

“3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” is a heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The synthesis of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” has been reported in various studies . For instance, one study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” has been analyzed in several studies . For example, one study provides a detailed analysis of the compound’s IR, 1H NMR, and 13C NMR spectra .Chemical Reactions Analysis

The chemical reactions involving “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been studied . For instance, one research paper discusses the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been analyzed . For instance, one study provides details about the compound’s yield, melting point, and IR, 1H NMR, and 13C NMR spectra .科学的研究の応用

Synthesis and Biomedical Applications

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol is part of the pyrazolo[3,4-b]pyridines group, notable for their diverse biomedical applications. These compounds, including over 300,000 variants like 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, have been synthesized using various methods starting from preformed pyrazole or pyridine. Their biomedical applications are significant, though the specific roles of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol in this context are not detailed in the source (Donaire-Arias et al., 2022).

Antibacterial Activity

Compounds related to 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, exhibit notable antibacterial activities. These activities underline the potential of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol in antibacterial applications, though direct evidence for this specific compound is not provided in the source (Frolova et al., 2011).

Kinase-Focused Library Development

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol and related compounds have been used in the development of libraries for screening against kinases and other cancer drug targets. This highlights the compound’s potential utility in oncology research (Smyth et al., 2010).

Structural Studies

Structural studies of compounds like 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol, specifically 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, have been conducted. These studies offer insights into the molecular structure and properties, which are crucial for understanding their potential applications (Wu et al., 2012).

Ultrasound-Promoted Synthesis

The synthesis of related pyrazolo[3,4-b]pyridine compounds using ultrasound-promoted methods demonstrates an innovative approach to the production of these chemicals, potentially including 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol (Nikpassand et al., 2010).

作用機序

Target of Action

The primary targets of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers .

Pharmacokinetics

One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability .

Result of Action

The molecular and cellular effects of 3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol’s action include the inhibition of TRKA . This leads to the inhibition of the proliferation of certain cell lines .

Safety and Hazards

将来の方向性

The future directions for the research and development of “3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol” have been discussed in several studies . For example, one study introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, presenting several advantages, including room temperature conditions, short reaction time, and operational simplicity .

特性

IUPAC Name |

3-amino-2,7-dihydropyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-5-3-1-2-4(11)8-6(3)10-9-5/h1-2H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNDGAHCJRBLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NNC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

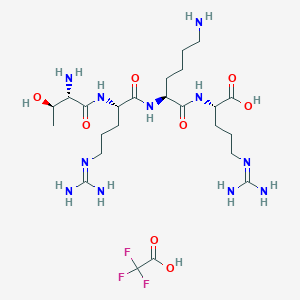

![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)

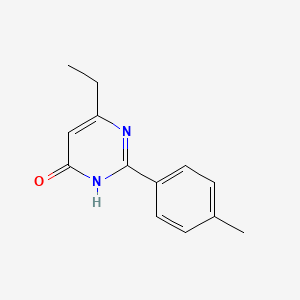

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)

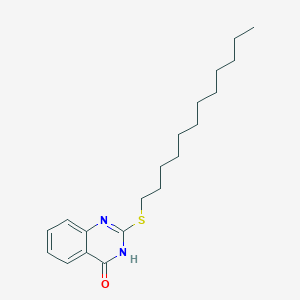

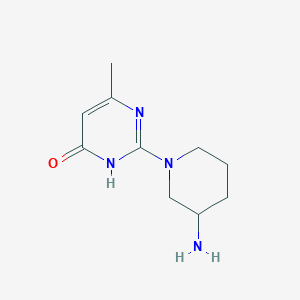

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)

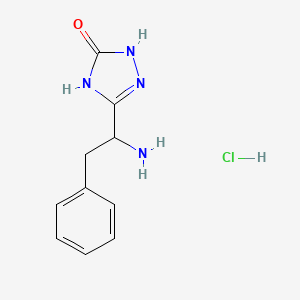

![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)

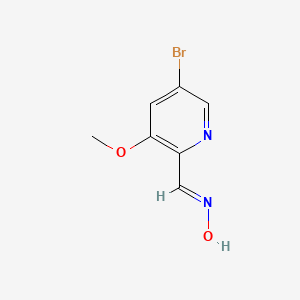

![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)

![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)